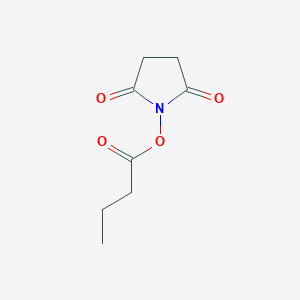

butyric acid NHS ester

Description

Overview of Amine-Reactive Linkers and Labeling Reagents

Primary amines are a popular target for bioconjugation because they are abundant and typically located on the outer surfaces of proteins, making them readily accessible without denaturing the protein's structure. thermofisher.comthermofisher.comgbiosciences.com A wide variety of chemical groups have been developed to target these amines, including isothiocyanates, aldehydes, and imidoesters. thermofisher.com However, N-hydroxysuccinimide esters are arguably the most popular and versatile class of amine-reactive reagents. creative-proteomics.comthermofisher.com

These reagents are the reactive "warheads" of a larger molecule that can be a simple label or a more complex crosslinker. thermofisher.com

Labeling Reagents: These possess a single NHS ester group on one end and a reporter molecule—such as a fluorescent dye (e.g., fluorescein), a hapten, or biotin (B1667282)—on the other. thermofisher.comnih.gov This structure allows for the straightforward attachment of a detectable tag to a protein for use in assays like ELISA, flow cytometry, or Western blotting. creative-proteomics.com

Crosslinking Reagents: These molecules have reactive groups at two or more ends. gbiosciences.com Homobifunctional crosslinkers contain two identical reactive groups (e.g., two NHS esters) and are used to link similar functional groups, often to study protein-protein interactions. creative-proteomics.com Heterobifunctional crosslinkers possess two different reactive groups (e.g., an NHS ester and a maleimide), allowing for the sequential and specific linking of two different types of molecules, such as a protein and a peptide containing a thiol group. iris-biotech.desmolecule.com

The reaction of NHS esters with amines is pH-dependent, typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com It is important to note that hydrolysis (reaction with water) is a competing reaction that becomes more rapid at higher pH values. rsc.orgthermofisher.com

Strategic Role of the Butyric Acid Scaffold in N-Hydroxysuccinimide Ester Derivatives

The "butyric acid" portion of a butyric acid NHS ester refers to a four-carbon aliphatic chain that is integrated into the reagent's structure. This component is not merely incidental; it serves a strategic purpose as a spacer or linker arm that connects the reactive NHS ester to the rest of the molecule (e.g., a biotin tag, a fluorescent dye, or another reactive group). rapp-polymere.com

The inclusion of a butyric acid scaffold offers several advantages in the design of bioconjugation reagents:

Spacer Length and Flexibility: The four-carbon chain provides a defined distance between the conjugated biomolecule and the attached label or functional group. This separation can be crucial for minimizing steric hindrance, which might otherwise interfere with the biological activity of the protein or the function of the attached molecule. For instance, a biotin tag separated by a spacer from a bulky antibody is more accessible to its binding partner, streptavidin. lumiprobe.com

Chemical Stability: The PEG this compound derivative, which incorporates a C4 chain, is noted as one of the most stable PEG NHS esters, with a hydrolysis half-life exceeding 20 minutes at a pH of 8. rapp-polymere.com This enhanced stability allows for more efficient conjugation reactions.

Research has utilized butyrate-containing linkers in various advanced applications. For example, N-succinimidyl-3-(2-pyridyldithio)butyrate (SPDB) is a heterobifunctional crosslinker where a butyrate (B1204436) structure links an NHS ester to a pyridyldithio group, enabling the creation of cleavable disulfide bonds in conjugates. cymitquimica.com This is particularly useful in the development of antibody-drug conjugates (ADCs), where the drug needs to be released from the antibody at the target site. oup.com Similarly, derivatives containing 4-(p-iodophenyl)butyrate have been explored as albumin-binding entities to improve the serum half-life of radiopharmaceuticals for PET imaging. researchgate.net These examples highlight how the butyric acid scaffold is a versatile building block, enabling the precise engineering of chemical tools for sophisticated biological research.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMYLBQTHCJHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Butyric Acid N Hydroxysuccinimide Esters

Traditional Carboxylic Acid Activation Routes

The most established methods for synthesizing butyric acid NHS ester involve the activation of the carboxylic acid group of butyric acid, making it susceptible to nucleophilic attack by N-hydroxysuccinimide.

Carbodiimide-Mediated Coupling with N-Hydroxysuccinimide

The most widely employed method for the synthesis of this compound is the coupling of butyric acid with N-hydroxysuccinimide (NHS) facilitated by a carbodiimide (B86325) coupling agent. Commonly used carbodiimides for this purpose are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of NHS, yielding the desired NHS ester and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU, when using DCC). The reaction is typically performed in anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at temperatures ranging from 0°C to room temperature. A common protocol involves using a 1:1:1 stoichiometric ratio of butyric acid, NHS, and the carbodiimide. The precipitation of the urea byproduct in many organic solvents can simplify the purification process.

Interactive Data Table: Carbodiimide-Mediated Synthesis of this compound

| Parameter | Condition | Rationale/Notes |

| Coupling Agent | DCC or EDC | EDC is water-soluble, facilitating its removal during workup, while DCC's byproduct (DCU) is insoluble in many organic solvents. lumiprobe.com |

| Stoichiometry | ~1:1:1 (Acid:NHS:Carbodiimide) | Ensures efficient conversion without excess reagents complicating purification. |

| Solvent | Anhydrous THF, DMF, Acetonitrile | Polar aprotic solvents are required to dissolve reactants and prevent hydrolysis of the NHS ester. thermofisher.com |

| Temperature | 0°C to Room Temperature | The reaction is often started at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. |

| Reaction Time | Typically 12-16 hours | Allows for the complete formation of the product. rapp-polymere.com |

Anhydride-Based Activation Systems

Another traditional approach involves the use of anhydrides to activate the butyric acid. This can be achieved in two primary ways:

Reaction with Butyric Anhydride (B1165640): While less common for direct NHS ester synthesis, butyric anhydride can serve as an activated form of butyric acid.

Mixed Anhydride Formation: A more controlled method involves reacting butyric acid with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride. This activated intermediate is then reacted with N-hydroxysuccinimide to yield the final product. This method can sometimes offer advantages by avoiding side reactions associated with carbodiimides, though yields may be lower.

Alternative Synthetic Pathways

Recent advancements in organic synthesis have introduced novel methods for the preparation of NHS esters that bypass the direct use of the parent carboxylic acid. chemicalbook.com

Oxidation of Alcohols and Aldehydes to N-Hydroxysuccinimide Esters

Modern synthetic protocols have been developed for the direct, one-pot oxidative esterification of aldehydes to form various esters, including active esters. nih.govorganic-chemistry.org These methods often employ N-heterocyclic carbene (NHC) catalysis or transition metal catalysts with an oxidant. organic-chemistry.org In principle, butyraldehyde (B50154) could be directly converted to its NHS ester by reacting it with N-hydroxysuccinimide under specific oxidizing conditions. This approach avoids the need to first isolate butyric acid. The industrial production of butyric acid often involves the oxidation of butyraldehyde, which itself is derived from propylene. baseclick.eu Similarly, methods exist for the oxidation of n-butanol to butyric acid using oxidants like sodium dichromate in sulfuric acid or via catalytic processes. orgsyn.orgsciencemadness.org While these oxidations typically target the carboxylic acid, tailored oxidative esterification conditions could potentially form the NHS ester directly. nih.gov

Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions represent a powerful strategy for constructing carbonyl-containing compounds. magtech.com.cnrsc.org This methodology can be adapted for the synthesis of NHS esters. For instance, a suitable alkyl halide could, in the presence of carbon monoxide (or a CO surrogate) and a palladium catalyst, couple with N-hydroxysuccinimide to form the this compound. This approach is part of a broader class of reactions that have seen significant development, offering high efficiency and functional group tolerance. rsc.org The use of carbon monoxide surrogates has made these reactions safer and more accessible for standard laboratory use. magtech.com.cn

Orthogonal Synthesis Strategies for Multifunctional Butyric Acid N-Hydroxysuccinimide Esters

The synthesis of butyric acid NHS esters that are part of a larger, multifunctional molecule requires orthogonal synthesis strategies. This involves using protecting groups that can be removed under different conditions, allowing for the sequential modification of different parts of the molecule. ub.edu This is particularly relevant in the creation of heterobifunctional crosslinkers used in bioconjugation and materials science. acs.org

A prime example is the synthesis of 4-Azidobutyric acid N-hydroxysuccinimide ester (Azidobutyrate NHS Ester). chemicalbook.comglenresearch.comlumiprobe.com This molecule contains both an amine-reactive NHS ester and an azide (B81097) group. The azide is stable under the conditions used for NHS ester coupling but can be specifically reacted with an alkyne via "click chemistry" (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition). glenresearch.comlumiprobe.com The synthesis of such a compound would start from a precursor containing either the azide or a protected amine, with the other functionalities being introduced sequentially.

Other examples include polyethylene (B3416737) glycol (PEG) linkers that are functionalized with a this compound at one end and a different reactive or protected group at the other, such as:

ɑ-Butyric Acid NHS Ester-ω-Fmoc Amino PEG: This linker has an NHS ester and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. The Fmoc group is stable to the conditions of NHS ester reactions but can be selectively removed with a base like piperidine (B6355638) to reveal a primary amine for further functionalization. rapp-polymere.com

ɑ-Butyric Acid NHS Ester-ω-Alkyne PEG: This reagent provides an NHS ester for amine coupling and a terminal alkyne for click chemistry reactions. rapp-polymere.com

The synthesis of these complex molecules relies on the principles of orthogonal protection, where different functional groups are masked with protecting groups (e.g., Boc, Fmoc, Trt, Dde) that have distinct cleavage conditions (acid-labile, base-labile, etc.), enabling precise, stepwise construction. mdpi.com

Interactive Data Table: Examples of Multifunctional Butyric Acid NHS Esters

| Compound Name | Second Functional Group | Orthogonal Chemistry | Key Feature |

| 4-Azidothis compound | Azide | Click Chemistry (with Alkynes) | Allows for sequential amine labeling and alkyne conjugation. chemicalbook.comglenresearch.com |

| ɑ-Butyric Acid NHS Ester-ω-Fmoc Amino PEG | Fmoc-protected Amine | Base-labile Fmoc deprotection | Enables linking to an amine, followed by deprotection and further reaction at the newly exposed amine. rapp-polymere.com |

| ɑ-Butyric Acid NHS Ester-ω-Alkyne PEG | Alkyne | Click Chemistry (with Azides) | Provides dual reactivity for amine surfaces and azide-modified molecules. rapp-polymere.com |

Reaction Kinetics and Mechanistic Studies of Butyric Acid N Hydroxysuccinimide Esters

Nucleophilic Acyl Substitution Mechanisms

The principal reaction involving butyric acid NHS ester is nucleophilic acyl substitution. The electron-withdrawing nature of the N-hydroxysuccinimide group makes the ester highly reactive towards nucleophiles.

Amine Reactivity and Amide Bond Formation Mechanisms

The reaction of this compound with primary amines, such as the N-terminus or the lysine (B10760008) side chains of proteins, proceeds through a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the ester. thermofisher.comjyi.org This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield a stable amide bond and release N-hydroxysuccinimide as a byproduct. mst.edu

Studies on the aminolysis of N-hydroxysuccinimide esters in aqueous buffer systems have shown that the reaction generally follows a rate expression of kobsd - kOH-[OH-] = k1[amine]free. mst.edu This indicates a direct dependence on the concentration of the free amine. The reactivity of amines is strongly correlated with their basicity, with more basic amines exhibiting increased nucleophilic rate constants. mst.edu Research on various amines demonstrated a 10,000-fold variation in reactivity, with a Brønsted-type plot of log kobsd vs. pKa yielding a slope of approximately 0.7. mst.edu This is consistent with a mechanism involving the reversible formation of a tetrahedral intermediate followed by a rate-determining breakdown to products. mst.edu Steric hindrance around the amine can significantly decrease the reaction rate, further supporting the formation of a crowded tetrahedral intermediate. mst.edu

While primary amines are the most reactive partners for NHS esters, other nucleophilic groups present in proteins, such as the hydroxyl groups of serine, threonine, and tyrosine, and the guanidinium (B1211019) group of arginine, can also react, particularly under certain pH conditions. stackexchange.com However, these side reactions typically occur at much slower rates compared to the reaction with primary amines. rsc.org

Competing Hydrolysis Pathways and Kinetics

A significant competing reaction for the aminolysis of this compound is hydrolysis, where the ester reacts with water to form butyric acid and N-hydroxysuccinimide. nih.gov This reaction is particularly prevalent in aqueous solutions and its rate is highly dependent on pH. thermofisher.comthermofisher.com The hydrolysis of NHS esters is a critical factor as it reduces the efficiency of the desired conjugation reaction by consuming the active ester. nih.govthermofisher.com

The half-life of NHS esters due to hydrolysis decreases significantly as the pH increases. For instance, the half-life of a typical NHS ester can be several hours at pH 7 and 0°C, but this can drop to mere minutes at pH 8.6 and room temperature. thermofisher.comthermofisher.com Kinetic studies have shown that the hydrolysis can sometimes follow a pseudo-first-order rate law, but deviations can occur, suggesting more complex mechanisms may be at play, especially on surfaces. jyi.orgnih.gov The progress of hydrolysis can be monitored spectrophotometrically by measuring the absorbance of the released N-hydroxysuccinimide at 260-280 nm. thermofisher.comthermofisher.com

Influence of Reaction Conditions on Ester Stability and Reactivity

The efficiency and selectivity of reactions involving this compound are profoundly affected by the specific conditions under which they are performed.

pH Dependence of Aminolysis and Hydrolysis Kinetics

The pH of the reaction medium is arguably the most critical factor governing both the aminolysis and hydrolysis of this compound. atto-tec.comlumiprobe.com For the aminolysis reaction to occur, the primary amine must be in its unprotonated, nucleophilic form. jyi.orgatto-tec.com Since the pKa of the ε-amino group of lysine is around 10.5, and the N-terminal α-amino group is typically between 7 and 8, the reaction is generally carried out in slightly alkaline conditions, with an optimal pH range often cited as 7.2 to 9.0. atto-tec.comresearchgate.net Within this range, a sufficient concentration of the deprotonated amine is available to react with the NHS ester. At lower pH values, the amine is protonated, rendering it non-nucleophilic and thus unreactive. lumiprobe.com

However, as the pH increases, the rate of the competing hydrolysis reaction also accelerates dramatically. thermofisher.comatto-tec.com This creates a trade-off: a higher pH favors the presence of the reactive amine but also increases the rate of undesirable ester hydrolysis. Therefore, a compromise pH, often around 8.3-8.5, is frequently chosen to balance these opposing effects and achieve optimal conjugation efficiency. atto-tec.comlumiprobe.com The rate of hydrolysis has been shown to be significant enough to cause deviations from pseudo-first-order kinetics in reaction monitoring, especially at higher pH levels. jyi.org

Table 1: Effect of pH on the Half-Life of a Typical NHS Ester

| pH | Temperature (°C) | Half-Life |

|---|---|---|

| 7.0 | 0 | 4-5 hours thermofisher.comthermofisher.com |

| 8.6 | 4 | 10 minutes thermofisher.comthermofisher.com |

This table provides illustrative data for typical NHS esters, as specific kinetics for this compound may vary.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent also plays a crucial role in reactions with this compound. Due to the limited water solubility of many non-sulfonated NHS esters, a water-miscible organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often required to dissolve the reagent before its addition to an aqueous reaction mixture. thermofisher.comlumiprobe.com However, the presence of these organic solvents can impact reaction efficiency. It is critical to use high-purity solvents, as impurities like dimethylamine (B145610) in DMF can react with the NHS ester and reduce the yield of the desired product. atto-tec.comlumiprobe.com

The solvent can also influence the nucleophilicity of the reacting species. In the gas phase, where solvent effects are absent, the carboxylate group itself has been shown to be a reactive nucleophile towards NHS esters, a reactivity not typically observed in aqueous solutions where the carboxylate is solvated. nih.gov This highlights the modulating effect of the solvent environment on reaction pathways. For surface-based reactions, the nature of the solvent and the resulting adlayer structure can significantly influence reaction kinetics. nih.gov

Theoretical and Computational Approaches to Mechanistic Understanding

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of N-hydroxysuccinimide (NHS) esters, including this compound. These methods provide detailed insights into transition states, reaction energy profiles, and the subtle factors that govern reaction kinetics, which are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) is a predominant computational method used to model the reactions of NHS esters. nih.gov DFT calculations allow for the investigation of reaction pathways, such as the aminolysis (reaction with an amine) and hydrolysis (reaction with water) of the ester. These studies are crucial for understanding the efficiency of bioconjugation reactions, where hydrolysis is a competing and often undesirable side reaction. researchgate.netnih.gov

Computational studies have been employed to compare the reactivity of NHS esters with other activated esters. For instance, DFT calculations performed on a model system involving a primary amine indicated a lower transition state barrier for triazole-ester reagents compared to NHS-ester reagents, suggesting that NHS esters are more selective. nih.gov The transition state energy barrier for the covalent modification pathway involving an NHS ester and a primary amine was calculated to be 21 kcal/mol. nih.gov

Further computational analysis of N-hydroxysuccinimide acetate (B1210297) (NHS-Ac) aminolysis has explored various potential mechanisms, including noncatalytic concerted, noncatalytic stepwise, self-catalytic concerted, and self-catalytic stepwise pathways. chemrxiv.org Findings from these studies indicate that the aminolysis of NHS-Ac most likely proceeds through a noncatalytic concerted pathway, with a calculated reaction energy barrier of 23.9 kcal·mol⁻¹. chemrxiv.org This pathway involves the amine and ester forming an intermolecular hydrogen bond, followed by the amine's attack on the ester carbonyl center and a proton transfer to the N-hydroxysuccinimide leaving group via a single transition state. chemrxiv.org

The table below summarizes computed energy barriers for NHS ester reactions from different theoretical studies.

| Reaction System | Computational Method | Calculated Energy Barrier | Mechanism | Source |

|---|---|---|---|---|

| NHS-ester + Primary Amine | DFT | 21 kcal/mol | Covalent Modification | nih.gov |

| N-hydroxysuccinimide acetate (NHS-Ac) + Methylamine (B109427) | DLPNO-CCSD(T) | 23.9 kcal/mol | Noncatalytic Concerted | chemrxiv.org |

| 1-pyrenebutanoic acid succinimidyl ester (PASE) on Graphene | Nudged Elastic Band (DFT) | 0.20 eV | Conformational Change (Standing-up process) | acs.org |

Thermodynamic aspects of these reactions have also been evaluated computationally. The Gibbs free energy (ΔG) for the reaction of the NHS ester of acetic acid with methylamine has been calculated to provide insight into the spontaneity of the reaction. mdpi.com These thermodynamic calculations complement the kinetic data derived from transition state analysis.

| Reactants | Computational Level | Calculated Gibbs Free Energy (ΔG) | Source |

|---|---|---|---|

| NHS ester of acetic acid + Methylamine | Not Specified in Abstract | -53.28 kJ/mol | mdpi.com |

| Sulfo-NHS ester of acetic acid + Methylamine | Not Specified in Abstract | -53.28 kJ/mol | mdpi.com |

Moreover, computational models can explore the influence of the surrounding environment, such as the solvent. For example, the inclusion of a water molecule as a proton transfer agent in computational models of piperidine (B6355638) acylation was shown to lower the activation energy of the first step in a two-step pathway by approximately 7 kcal/mol. acs.org This highlights the active role the solvent can play in the reaction mechanism, which goes beyond simple solvation effects. Advanced methods like the three-dimensional reference interaction site model (3D-RISM) can be used to simulate the effect of a solvent environment, such as water, on the stability of different conformations of linker molecules like 1-pyrenebutanoic acid succinimidyl ester. acs.org

These theoretical approaches provide a molecular-level understanding that is critical for optimizing reaction conditions and designing more efficient and selective NHS ester reagents for various applications.

Applications of Butyric Acid N Hydroxysuccinimide Esters in Bioconjugation Research

Covalent Modification of Biomolecules

The ability of butyric acid NHS ester to react efficiently with primary amines makes it a versatile reagent for modifying a wide range of biomolecules, including proteins, peptides, and nucleic acids. This modification can be used to introduce a small hydrophobic butyryl group, which can influence the biomolecule's properties and interactions.

Protein and Peptide Derivatization

In proteins and peptides, the primary amine targets for this compound are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. thermofisher.comlumiprobe.com The modification of these sites can be used for various purposes, such as studying protein structure, modulating protein-protein interactions, or preparing bioconjugates with altered properties.

This compound and other NHS esters are widely used for labeling proteins and peptides. The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide. While this reaction can occur at both the N-terminus and lysine residues, achieving selectivity for one over the other is a key consideration in bioconjugation. glenresearch.comdutscher.com

The labeling of proteins with NHS esters is a common technique in proteomics for applications like introducing stable isotope labels for quantitative mass spectrometry. biorxiv.org For instance, tandem mass tags (TMT) and isobaric tags for relative and absolute quantitation (iTRAQ) rely on NHS-ester chemistry to attach isotopically coded groups to the N-termini and lysine residues of tryptic peptides. thermofisher.combiorxiv.org

The selectivity of the reaction of this compound with either the N-terminal α-amine or the ε-amino groups of lysine residues is highly dependent on the reaction conditions, particularly the pH. lumiprobe.commdpi.com The pKa of the N-terminal α-amino group is typically in the range of 7.8-8.0, while the pKa of the lysine ε-amino group is around 10.5. By controlling the pH of the reaction buffer, it is possible to favor the modification of one site over the other.

At a lower pH (around 7.0-7.5), the N-terminal amine is more likely to be in its unprotonated, nucleophilic state compared to the lysine side chains, leading to a higher degree of N-terminal selectivity. mdpi.com Conversely, at a higher pH (around 8.5-9.0), both the N-terminal and lysine amines are largely unprotonated, resulting in less selective labeling and modification of multiple lysine residues. biorxiv.org

Studies have shown that for some proteins, careful control of the pH to 5.5 can lead to highly selective modification of a specific lysine residue, preventing non-specific conjugation and hydrolysis of the NHS ester. cellsystemsbiology.com The accessibility of the amine group also plays a crucial role; residues buried within the protein structure will be less reactive than those exposed on the surface. thermofisher.com

Table 1: Influence of pH on the Selectivity of NHS Ester Labeling

| pH of Reaction | Predominant Labeled Site | Rationale |

|---|---|---|

| 6.0 - 7.5 | N-Terminus | The α-amino group (pKa ~7.8-8.0) is more nucleophilic than the ε-amino group of lysine (pKa ~10.5) at this pH. |

| 8.0 - 9.0 | Lysine Residues & N-Terminus | Both N-terminal and lysine amines are largely deprotonated and reactive, leading to less selective labeling. |

| > 9.0 | Increased Hydrolysis | The rate of hydrolysis of the NHS ester increases significantly, reducing the overall labeling efficiency. |

Selective Lysine Residue and N-Terminal Labeling

Nucleic Acid Functionalization

This compound and its derivatives can also be used to functionalize nucleic acids, such as DNA and RNA, that have been modified to contain a primary amine group. interchim.frresearchgate.net This is typically achieved by incorporating an amino-modified nucleotide during solid-phase synthesis. The amine-modified oligonucleotide can then be reacted with the NHS ester to attach the butyryl group.

This functionalization can be used to introduce a hydrophobic moiety onto the nucleic acid, which can be useful for applications such as the development of DNA-based biosensors or for studying nucleic acid interactions. For example, 1-pyrenebutyric acid N-hydroxysuccinimide ester has been used as a linker for the detection of DNA sequences in a biosensor format. bioclone.net In one study, a DNA biosensor was designed using a magnetic bar carbon paste electrode modified with Fe3O4/reduced graphene oxide and 1-pyrenebutyric acid-N-hydroxysuccinimide ester as a linker to immobilize DNA probes for the detection of specific DNA sequences. bioclone.net

Research has also demonstrated the use of DNA micelles as nanoreactors to facilitate the efficient functionalization of DNA with hydrophobic molecules using NHS esters. rsc.org In these systems, the reaction of an amino-modified DNA with a hydrophobic NHS ester within the micellar environment can lead to high conjugation yields. rsc.org

Table 2: Research Findings on Nucleic Acid Functionalization with NHS Esters

| Study | NHS Ester Used | Biomolecule | Key Finding | Reference |

|---|---|---|---|---|

| Jahanbani et al. (2016) | 1-Pyrenebutyric acid N-hydroxysuccinimide ester | DNA probe | Successful immobilization of DNA probes on a modified electrode for a DNA biosensor. | bioclone.net |

| Kumar et al. (2007) | Azidobutyrate NHS Ester | Amino-modified oligonucleotide | Used for azido-modification of amines at either the 3'- or 5'-end of an oligo. | biorxiv.org |

| Le et al. (2016) | C22-NHS and C16-NHS | Amino-modified DNA amphiphiles | High conjugation yields (up to 87%) were achieved within DNA micelles. | rsc.org |

Surface Functionalization for Biosensing and Affinity Technologies

This compound and other NHS esters are instrumental in the preparation of functionalized surfaces for a variety of biotechnological applications, including biosensors and affinity chromatography. thermofisher.com The principle involves the covalent attachment of biomolecules, such as antibodies or enzymes, to a solid support that has been activated with NHS esters.

Immobilization onto Chromatographic Supports and Microbeads

Chromatographic supports and microbeads with carboxyl groups on their surface can be activated with NHS and a carbodiimide (B86325), such as EDC, to generate NHS-activated supports. These activated supports can then be used to immobilize proteins or other amine-containing ligands. cellsystemsbiology.com This immobilization strategy is widely used to prepare affinity chromatography columns for the purification of specific target molecules from complex mixtures. nih.gov

For example, NHS-activated Sepharose is a commercially available chromatographic support that allows for the straightforward coupling of proteins and other ligands. cytivalifesciences.com The high cross-linking of the Sepharose matrix provides excellent chromatographic properties, and the NHS ester chemistry ensures a stable amide linkage between the ligand and the support. cytivalifesciences.com Studies have shown that over 30 mg of IgG can be coupled to a 1 ml HiTrap NHS-activated HP column. cytivalifesciences.com

Similarly, magnetic microbeads functionalized with NHS esters are used for the immobilization of proteins and for applications such as affinity selection screens. nih.gov These beads offer a high binding capacity and allow for the efficient covalent attachment of ligands. For instance, NHS-activated magnetic beads have been shown to have an approximate binding capacity of 20-50 µg of protein per mg of bead. nih.gov

Table 3: Examples of Biomolecule Immobilization on NHS-Activated Supports

| Support Material | Activated Group | Immobilized Biomolecule | Application | Reported Binding Capacity/Efficiency | Reference |

|---|---|---|---|---|---|

| Sepharose High Performance | N-hydroxysuccinimide ester | Human IgG | Affinity Chromatography | > 30 mg IgG / 1 ml column | cytivalifesciences.com |

| Magnetic Microbeads | N-hydroxysuccinimide ester | Maltose Binding Protein-Retinoid X Receptor α | Affinity Selection Screen | ~100% immobilization efficiency | nih.gov |

| TentaGel Microspheres | N-hydroxysuccinimide ester | Anti-carbamazepine IgG | Immunoassay | >91% specific binding | plos.org |

| Agarose Beads | N-hydroxysuccinimide ester | Aptamer | Affinity Purification | 536 pmol aptamer / 200 µl Sepharose | core.ac.uk |

Activation of Nanoparticles and Microarray Surfaces

Butyric acid N-hydroxysuccinimide (NHS) ester and its derivatives are pivotal in the surface activation of nanoparticles and microarrays, transforming them into chemically reactive platforms for the covalent immobilization of biomolecules. This activation is a critical step in the development of various bioanalytical tools, enabling stable and oriented attachment of proteins, antibodies, and other ligands.

The core of this technology lies in the reactivity of the NHS ester group. This functional group readily reacts with primary amines (-NH2), which are abundant in biomolecules such as the N-terminus of proteins and the side chains of lysine residues, to form stable amide bonds. thermofisher.com This reaction proceeds efficiently under mild conditions, typically at a neutral to slightly alkaline pH (7.0-8.5), which helps to preserve the structure and function of the immobilized biomolecules. rapp-polymere.com

Nanoparticle Functionalization:

Various types of nanoparticles, including those made of gold, magnetic materials, and polymers, are functionalized with NHS esters to create versatile bioconjugation reagents. For instance, gold nanoparticles (AuNPs) can be coated with molecules like 11-mercaptoundecanoic acid, and the terminal carboxylic acid groups are then activated with an N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and NHS mixture to yield reactive NHS-ester-functionalized AuNPs. rsc.orgpubcompare.ai This process enables the subsequent covalent attachment of biomolecules for applications in diagnostics and sensing. rsc.org Similarly, amine-functionalized superparamagnetic nanoparticles can be reacted with bifunctional crosslinking agents containing an NHS ester to create magnetic nanoparticle-biomolecule conjugates for use in in-vitro assays and cell sorting. google.com

The functionalization process can significantly alter the properties of the nanoparticles, as demonstrated in a study where 13 nm gold nanoparticles, upon functionalization and interaction with the target analyte, showed an increase in hydrodynamic size from 17.26 nm to 2167 nm. rsc.org

Microarray Surface Activation:

NHS-ester chemistry is a preferred method for fabricating microarrays, including those for proteins, glycans, and small molecules, due to its straightforward and effective immobilization capabilities. mpg.deacs.org Glass slides or other substrates are coated with substances that present NHS ester groups on the surface. researchgate.net This "activated" surface is then ready for spotting with solutions containing amine-functionalized probes like proteins, antibodies, or oligosaccharides. mpg.deacs.org

| Surface Type | Activating Reagent/Method | Application | Research Finding |

| Gold Nanoparticles (AuNPs) | 11-mercaptoundecanoic acid followed by EDC/NHS activation | Colorimetric sensing of spermine | Functionalized AuNPs showed a red shift in surface plasmon resonance upon binding to spermine, enabling detection down to 0.77 μM. rsc.org |

| Superparamagnetic Nanoparticles | Amine-functionalized nanoparticles reacted with bifunctional NHS-ester crosslinkers | Synthesis of magnetic nanoparticle-biomolecule conjugates | Provides a platform for attaching biomolecules for in vitro assays and cell sorting applications. google.com |

| Glass Microarray Slides | NHS-ester activated surfaces | Glycan-protein interaction studies | The choice of printing buffer was shown to significantly affect the printing efficacy and the hydrolysis of the NHS ester over time. mpg.de |

| Glass Microarray Slides | One-step acid-mediated derivatization with NHS-ester functionalized dimethallylsilanes | High-throughput analysis of biomolecular interactions | This method allows for the efficient immobilization of various amine, hydrazide, and alcohol-functionalized substances for creating diverse microarrays. acs.orgnih.gov |

Integration into Advanced Biosensor Platforms

The unique properties of this compound and its derivatives, particularly 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE), make them exceptional linker molecules for the construction of advanced biosensor platforms. nih.govmedchemexpress.com PBASE features a pyrene (B120774) group that strongly interacts with the surface of carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) through non-covalent π-π stacking. nih.govnih.gov This interaction provides a stable anchor for the linker without disrupting the electronic properties of the nanomaterial. The other end of PBASE is the NHS ester, which provides a reactive site for the covalent immobilization of specific biorecognition elements, such as antibodies. nih.govmedchemexpress.com

This bi-functional nature is leveraged in a variety of electrochemical and field-effect transistor (FET)-based biosensors for the sensitive and specific detection of disease biomarkers. For example, PBASE has been instrumental in developing biosensors for:

Alzheimer's Disease: A label-free biosensor for the beta-amyloid (Aβ1–42) peptide, a biomarker for Alzheimer's, was created using a dual-layer of graphene and reduced graphene oxide. nih.gov The surface was modified with PBASE to immobilize the anti-Aβ antibody H31L21. This sensor achieved a very low limit of detection (LOD) of 2.398 pM. nih.gov

Cancer: A graphene field-effect transistor (G-FET) biosensor was developed for detecting alpha-fetoprotein (AFP), a biomarker for hepatocellular carcinoma. The G-FET was functionalized with PBASE to attach the anti-AFP antibody, enabling detection of AFP at concentrations as low as 0.1 ng/mL in buffer and 12.9 ng/mL in patient plasma.

Stress Monitoring: An ultrasensitive electrochemical biosensor for cortisol, a stress biomarker, was fabricated using a PBASE-modified graphene foam electrode. igii.uk This platform allowed for the direct detection of cortisol in human saliva with a sensitivity of 0.24 fg/mL. igii.uk

Infectious Diseases: During the COVID-19 pandemic, PBASE was used as an interfacial coupling agent to immobilize SARS-CoV-2 spike antibodies on graphene sheets for FET-based biosensors, demonstrating its versatility in rapid diagnostic development. medchemexpress.comnih.gov

The integration of this compound linkers into these platforms offers a stable and reliable method for anchoring bioreceptors, which is fundamental to the sensor's performance. The strong, covalent amide bond formed between the NHS ester and the antibody ensures that the bioreceptor is securely attached in the correct orientation for optimal target binding, leading to highly sensitive and specific detection. nih.gov

| Biosensor Platform | Target Analyte | Linker | Key Performance Metric |

| Graphene/Reduced Graphene Oxide Electrochemical Sensor | Beta-amyloid (Aβ1–42) | 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) | Limit of Detection (LOD): 2.398 pM nih.gov |

| Graphene Field-Effect Transistor (G-FET) | Alpha-fetoprotein (AFP) | 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) | LOD: 0.1 ng/mL (in PBS) |

| Graphene Foam Electrochemical Sensor | Cortisol | 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) | Sensitivity: 0.24 fg/mL (in saliva) igii.uk |

| Graphene Field-Effect Transistor (G-FET) | SARS-CoV-2 Spike Protein | 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) | Used to immobilize spike antibodies for viral detection. medchemexpress.com |

Butyric Acid N Hydroxysuccinimide Esters in Fluorescent Labeling and Probe Development

Design and Synthesis of Fluorescently Tagged Derivatives (e.g., Pyrene-Based Probes, BODIPY Conjugates)

The synthesis of fluorescently tagged derivatives of butyric acid NHS ester involves attaching a fluorophore to the butyric acid structure. This process typically utilizes the carboxylic acid group of a fluorophore-containing molecule, such as 1-pyrenebutyric acid, which is then activated to an NHS ester. This activation makes the molecule highly reactive toward primary amine groups.

Pyrene-Based Probes: 1-Pyrenebutyric acid is a common precursor for creating pyrene-based fluorescent probes. The synthesis of its N-hydroxysuccinimide ester derivative, 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE), is a well-established method for labeling biomolecules. researchgate.net The general synthesis protocol involves reacting 1-pyrenebutyric acid with N-hydroxysuccinimide (NHS) in a solvent like tetrahydrofuran (B95107) (THF), using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This reaction creates an activated ester that is ready to conjugate with amine-containing targets. The pyrene (B120774) moiety is a polyaromatic hydrocarbon that exhibits strong fluorescence and is particularly useful as a proximity probe because it can form an "excimer" (excited dimer) when two pyrene molecules are in close proximity, resulting in a shift in fluorescence emission to a longer wavelength. glpbio.comantibodies.com

A study detailed a method for preparing a water-soluble version of a pyrenethis compound. The hydrophobic 1-pyrenebutyric acid was reacted with a specialized N-hydroxysulfosuccinimide sodium salt in the presence of 15-crown-5 (B104581) ether, which facilitates the reaction between the poorly water-soluble acid and the organic-solvent-insoluble salt, to create a water-soluble C-Sulfo-NHS ester of pyrenebutyric acid. semanticscholar.org This derivative can then be used to label proteins in aqueous solutions. semanticscholar.org

BODIPY Conjugates: Boron-dipyrromethene (BODIPY) dyes are another important class of fluorophores used in creating fluorescent probes. They are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability. ncl.ac.uk BODIPY derivatives containing a carboxylic acid can be converted into NHS esters for subsequent labeling of biomolecules. uni-saarland.de

For instance, a BODIPY derivative with a carboxylic acid handle was converted to its corresponding NHS ester to facilitate coupling to a prostate-specific membrane antigen (PSMA) targeting vector. uni-saarland.de In another approach, a solid-phase synthesis method was developed for the rapid preparation of BODIPY-labeled compounds, demonstrating a streamlined process for creating conjugates for fluorescence microscopy. nih.gov However, the synthesis can sometimes be challenging; steric hindrance from methyl groups on the BODIPY core can impede the reaction between the activated ester and the target amine. ncl.ac.uk

Table 1: Synthesis and Properties of Selected Fluorescent this compound Derivatives

| Derivative Name | Precursor | Synthesis Method | Key Spectral Properties |

| 4-(1-Pyrene)butyric acid N-hydroxysuccinimide ester (PSE) | 1-Pyrenebutyric acid | Carbodiimide-mediated coupling with NHS/DCC in THF | Excitation: ~343 nm, Emission: ~377, 397 nm (monomer), ~470 nm (excimer) researchgate.netantibodies.com |

| BODIPY FL NHS Ester | BODIPY FL carboxylic acid | Activation with coupling agents to form NHS ester | Excitation: ~503 nm, Emission: ~509 nm |

| Water-Soluble Pyrenebutyric Acid C-Sulfo-NHS Ester | 1-Pyrenebutyric acid | Reaction with N-hydroxysulfosuccinimide in the presence of 15-crown-5 semanticscholar.org | Similar to PSE, but with enhanced water solubility semanticscholar.org |

Applications in Microscopy and Imaging Techniques

Fluorescently labeled butyric acid NHS esters are invaluable tools in microscopy and cellular imaging. By conjugating these probes to specific biomolecules, researchers can visualize their location, dynamics, and interactions within living cells.

The amine-reactive nature of the NHS ester allows for the labeling of proteins, antibodies, and other molecules containing primary amines. caymanchem.com This enables a wide range of applications, including fluorescence microscopy, flow cytometry, and custom antibody labeling. caymanchem.com For example, a study demonstrated that butyrate (B1204436) treatment improved the mitochondrial network and reduced fragmentation in a motor-neuron-like cell line, as observed through live-cell confocal imaging. nih.gov

BODIPY-labeled conjugates have been successfully used to visualize the cellular uptake and distribution of cytotoxic triterpenes in cancer cells, providing insights into drug delivery mechanisms. nih.gov Similarly, BODIPY-PSMA conjugates have enabled the visualization of PSMA-positive tumors in mouse models through optical imaging. uni-saarland.de The high brightness and stability of dyes like SureLight™ 488, an NHS ester, make them suitable for demanding imaging applications. caymanchem.com

Pyrene-based probes are also used in fluorescence microscopy. Their unique ability to form excimers provides an additional layer of information, allowing researchers to study processes like protein aggregation or the close association of labeled molecules. glpbio.comantibodies.com

Development of Proximity Labels and Förster Resonance Energy Transfer Donors

The specific photophysical properties of fluorophores attached via butyric acid NHS esters make them suitable for advanced applications like proximity labeling and Förster Resonance Energy Transfer (FRET).

Proximity Labeling: Pyrene is a well-known proximity label. glpbio.comantibodies.comlumiprobe.com When a biomolecule is labeled with a pyrene derivative, such as PSE, its fluorescence spectrum is sensitive to the local environment. If two pyrene-labeled molecules come into close contact, they can form an excimer, which emits light at a longer wavelength (around 470 nm) compared to the monomer emission (around 377-397 nm). researchgate.netantibodies.com This distinct spectral shift provides a clear signal that the labeled molecules are in proximity, a principle used to study protein-protein interactions and molecular assembly.

Förster Resonance Energy Transfer (FRET): FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore, in its excited state, can transfer energy non-radiatively to an acceptor fluorophore in close proximity (typically within 2-8 nm). nih.gov This process is highly dependent on the distance between the donor and acceptor, making FRET a "molecular ruler" for studying conformational changes in proteins and nucleic acids. nih.gov

Pyrenethis compound is a known FRET donor. glpbio.comantibodies.com It can be paired with an appropriate acceptor, such as perylene. glpbio.comantibodies.com Similarly, other fluorophores conjugated via NHS esters, like AMCA-NHS (a coumarin (B35378) derivative), can act as FRET donors, often paired with acceptors like fluorescein. sigmaaldrich.com The NHS ester chemistry allows for the precise placement of these donor and acceptor dyes onto biomolecules by targeting primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of proteins. nih.govsigmaaldrich.com

Table 2: this compound Derivatives in FRET and Proximity Labeling

| Application | Probe Type | Principle | Example |

| Proximity Labeling | Pyrene-based | Formation of a fluorescent excimer upon close contact of two pyrene moieties. glpbio.comantibodies.com | Detecting the association of biomolecules by monitoring the appearance of excimer fluorescence at ~470 nm. researchgate.net |

| FRET Donor | Pyrene-based | Non-radiative energy transfer from excited pyrene to a nearby acceptor fluorophore. nih.gov | Pyrenethis compound serves as a donor for the acceptor perylene. glpbio.comantibodies.com |

| FRET Donor | Coumarin-based | Energy transfer from excited coumarin to an acceptor. sigmaaldrich.com | AMCA-NHS (donor) can be paired with fluorescein-5-isothiocyanate (acceptor). sigmaaldrich.com |

Utility in High-Performance Liquid Chromatography Derivatization for Analytical Detection

In analytical chemistry, High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a mixture. However, many analytes lack a native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors. Derivatization is a process where the analyte is reacted with a labeling reagent to make it detectable.

This compound derivatives are highly effective as pre-column derivatization reagents for HPLC analysis of compounds containing primary and secondary amines. scribd.com The NHS ester reacts with the amine groups on the analyte, covalently attaching a fluorescent tag. This allows for highly sensitive detection using a fluorescence detector.

A prominent example is the use of 4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) for the derivatization of histamine (B1213489). researchgate.net This method, based on intramolecular excimer-forming fluorescence, provides a sensitive and selective way to determine histamine levels by HPLC. researchgate.net The derivatization of amines with a fluorescent tag significantly lowers the detection limits. For instance, one study reported detection limits for an analyte in the picogram-per-milliliter range after derivatization and analysis by HPLC with laser-induced fluorescence detection. nih.gov

The choice of derivatization reagent is critical and depends on the analyte and the desired sensitivity. Reagents like 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are also widely used for labeling primary and secondary amines for HPLC analysis. nih.gov The reaction conditions, particularly pH, must be optimized to ensure efficient derivatization, as a higher pH enhances the availability of neutral amines for reaction. nih.gov

Advanced Derivatives and Linker Design Based on Butyric Acid N Hydroxysuccinimide Esters

Heterobifunctional Cross-Linkers

Heterobifunctional cross-linkers are distinguished by the presence of two different reactive groups, allowing for sequential and controlled conjugation reactions. scbt.com This dual reactivity is crucial for assembling complex biomolecular structures with high specificity and stability. scbt.com By leveraging the butyric acid NHS ester as a foundational component, chemists can introduce a second, orthogonal reactive group, thereby creating powerful tools for targeted bioconjugation.

Azidobutyric Acid N-Hydroxysuccinimide Esters for Bioorthogonal Chemistry (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition)

Azidothis compound is a prime example of a heterobifunctional cross-linker that bridges traditional amine-reactive chemistry with the power of bioorthogonal reactions. cfplus.czmedkoo.com This reagent features an NHS ester for rapid and efficient coupling to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, and a terminal azide (B81097) group. cfplus.czmedkoo.comnih.gov The azide serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cfplus.cznih.govmedchemexpress.com

The CuAAC reaction is renowned for its high efficiency, selectivity, and biocompatibility, as neither azide nor alkyne groups are typically found in biological systems. glenresearch.comnih.govsigmaaldrich.com This bioorthogonality allows for the specific labeling of biomolecules in complex biological mixtures with minimal side reactions. glenresearch.com The process involves first reacting the azidothis compound with an amine-containing molecule at a pH of 7-9. cfplus.cznih.gov Subsequently, the azide-modified molecule can be conjugated to an alkyne-containing partner in the presence of a copper(I) catalyst. medchemexpress.comnih.gov This two-step approach provides a high degree of control over the conjugation process.

The stability of the azide group to hydrolysis, in contrast to the more sensitive NHS esters and maleimides, is a significant advantage, allowing for the recovery of excess label after the click reaction. glenresearch.com These reagents are instrumental in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug carrying an alkyne group is precisely attached to an antibody that has been functionalized with an azide. medchemexpress.com

Below is a table summarizing key properties of a common azidothis compound derivative.

| Property | Value |

| IUPAC Name | 2,5-Dioxopyrrolidin-1-yl 4-azidobutanoate |

| Synonyms | Azidobutyric NHS ester, NHS Azidobutyrate |

| CAS Number | 943858-70-6 |

| Molecular Formula | C₈H₁₀N₄O₄ |

| Molecular Weight | 226.19 g/mol |

Table 1: Properties of 4-Azidothis compound. cfplus.czmedkoo.comchemicalbook.com

Maleimidobutyric Acid N-Hydroxysuccinimide Esters for Thiol Conjugation

Maleimidobutyric acid N-hydroxysuccinimide esters are another class of powerful heterobifunctional cross-linkers. scbt.comchemimpex.com These molecules possess an NHS ester for reaction with primary amines and a maleimide (B117702) group that exhibits high selectivity for sulfhydryl (thiol) groups, which are found in cysteine residues of proteins. scbt.comsmolecule.comspringernature.com This dual functionality allows for the specific and covalent linkage of two different biomolecules, for instance, coupling a peptide to a carrier protein. springernature.com

The conjugation strategy typically involves a two-step process. First, the NHS ester is reacted with the amine-containing molecule at a pH of 7.5 to 8.5 to form a stable amide bond. sigmaaldrich.com After this initial coupling, the maleimide group is then available to react specifically with a thiol-containing molecule at a slightly lower pH of 6.5 to 7.0, forming a stable thioether linkage. sigmaaldrich.com This pH control helps to ensure the specificity of each reaction step.

The thiol-maleimide reaction is considered a "click" reaction due to its rapid kinetics, high selectivity, and ability to proceed under mild, aqueous conditions without the need for catalysts. thno.orgresearchgate.net However, it is important to note that the resulting succinimide (B58015) ring can undergo hydrolysis, which can stabilize the conjugate against cleavage by thiol exchange, a potential in vivo degradation pathway. nih.gov The rate of this stabilizing ring-opening can be influenced by the N-substituents on the maleimide. nih.gov Despite potential side reactions like thiazine (B8601807) rearrangement with N-terminal cysteines, the thiol-maleimide conjugation remains a widely used and effective method in bioconjugation. bachem.com

Below is a table detailing the properties of a representative maleimidothis compound.

| Property | Value |

| Synonyms | N-(γ-Maleimidobutyryloxy)succinimide, GMBS |

| CAS Number | 80307-12-6 |

| Molecular Formula | C₁₂H₁₂N₂O₆ |

| Molecular Weight | 280.23 g/mol |

| Melting Point | 123-129 °C |

Table 2: Properties of 4-Maleimidobutyric acid N-hydroxysuccinimide ester. sigmaaldrich.com

Poly(ethylene glycol)-Butyric Acid N-Hydroxysuccinimide Esters

The covalent attachment of poly(ethylene glycol) (PEG), a process known as PEGylation, is a well-established strategy to improve the pharmaceutical properties of biomolecules. conicet.gov.arresearchgate.neteuropeanpharmaceuticalreview.com PEG is a biocompatible, non-immunogenic, and highly soluble polymer that can enhance the stability, prolong the circulation time, and reduce the non-specific uptake of conjugated molecules. europeanpharmaceuticalreview.comnih.gov Incorporating a this compound moiety at the terminus of a PEG chain creates a powerful tool for bioconjugation, combining the benefits of PEGylation with the efficient amine-reactivity of the NHS ester. nih.govrapp-polymere.com

Design for Tuned Reactivity and Enhanced Solubility

The reactivity of the NHS ester is a key design consideration. While NHS esters are highly reactive towards primary amines, they are also susceptible to hydrolysis in aqueous solutions, particularly at the alkaline pH required for efficient amine coupling. nih.govrapp-polymere.comnih.gov The butyric acid linker in PEG-butyric acid NHS esters has been shown to be one of the more stable PEG NHS ester derivatives, with a hydrolysis half-life of over 20 minutes at pH 8. rapp-polymere.com This increased stability provides a wider window for the conjugation reaction to proceed efficiently, leading to higher yields of the desired PEGylated product. rapp-polymere.com The reaction involves the nucleophilic attack of an amine on the ester, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. researchgate.netnih.gov

Applications in Polymer-Biomolecule Conjugation

The unique properties of PEG-butyric acid NHS esters make them highly valuable for a wide range of polymer-biomolecule conjugation applications. nih.govresearchgate.net They are frequently used to attach PEG chains to proteins, peptides, and other biomolecules to improve their therapeutic potential. conicet.gov.arresearchgate.net For example, PEGylation can increase a protein's resistance to enzymatic degradation, prolong its in vivo half-life, and reduce its immunogenicity. conicet.gov.arresearchgate.net

A notable application is in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. nih.govbroadpharm.com In this context, a PEG linker can be used to connect a cytotoxic drug to a targeting ligand, such as an antibody. broadpharm.com The PEG spacer can enhance the water-solubility of the conjugate and optimize its pharmacokinetic properties. broadpharm.com Furthermore, PEG-NHS esters are used to modify surfaces, reducing non-specific protein adsorption and improving the biocompatibility of medical devices and diagnostic platforms. The ability to form stable conjugates under physiological conditions makes these reagents a preferred choice for creating advanced biomaterials and therapeutics. chemimpex.com

Modified Scaffold Derivatives for Specific Research Needs (e.g., Albumin-Binding Moieties, Carbohydrate Conjugation)

Beyond the introduction of a single additional reactive group, the this compound scaffold can be further elaborated to incorporate moieties that impart specific functionalities, such as enhanced in vivo circulation time or targeting capabilities. These advanced derivatives are tailored for highly specific research and therapeutic applications.

One significant strategy involves the incorporation of albumin-binding moieties. mdpi.commdpi.com Serum albumin is the most abundant protein in blood plasma and has a long circulatory half-life. By attaching a small molecule that binds non-covalently to albumin, the pharmacokinetic profile of a conjugated therapeutic or imaging agent can be dramatically improved. mdpi.commdpi.comfrontiersin.org A well-characterized albumin-binding moiety is 4-(p-iodophenyl)butyric acid (IPBA). mdpi.commdpi.com By integrating an IPBA-like structure into a this compound derivative, researchers can create agents that, after injection, bind to circulating albumin, thereby prolonging their blood circulation and enhancing their accumulation in target tissues, such as tumors. mdpi.commdpi.com This approach has been successfully applied to radiopharmaceuticals and fluorescent probes to improve their diagnostic and therapeutic efficacy. mdpi.comfrontiersin.org

Another area of advanced scaffold design involves derivatization for carbohydrate conjugation. Carbohydrates play crucial roles in biological recognition processes, and conjugating them to proteins, lipids, or synthetic carriers is essential for developing vaccines, targeted drug delivery systems, and tools for glycobiology research. While direct conjugation to carbohydrates can be challenging, butyric acid NHS esters can be used as part of a multi-step strategy. For instance, a carbohydrate can be chemically modified to introduce a primary amine. This amine-functionalized carbohydrate can then be readily coupled to a molecule or surface that has been activated with a this compound. korambiotech.com Alternatively, heterobifunctional linkers based on the this compound scaffold, such as those containing a hydrazide group, can be used. The NHS ester end reacts with a protein, and the hydrazide end can react with the aldehyde group of an oxidized carbohydrate, forming a stable hydrazone linkage. korambiotech.com These tailored derivatives provide researchers with the chemical tools needed to construct highly specific and functional biomolecular conjugates.

Analytical Methodologies for Characterization and Quality Control of Butyric Acid N Hydroxysuccinimide Esters

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide foundational information regarding the molecular structure and composition of butyric acid NHS ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a key technique for structural elucidation. In ¹H NMR spectroscopy, characteristic signals confirm the presence of both the butyrate (B1204436) and the N-hydroxysuccinimide moieties. For instance, the protons of the NHS ring typically appear as a singlet, while the methylene (B1212753) and methyl protons of the butyric acid chain exhibit distinct multiplets. Similarly, ¹³C NMR spectroscopy provides complementary data on the carbon skeleton, including the carbonyl carbons of the ester and the succinimide (B58015) ring.

Infrared (IR) Spectroscopy is utilized to identify functional groups within the molecule. The IR spectrum of this compound displays characteristic absorption bands for the carbonyl groups. Specifically, the ester carbonyl stretch is a prominent feature. The presence of these characteristic peaks confirms the successful formation of the ester linkage.

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. Mass spectrometry is also a valuable tool for analyzing the products of reactions involving this compound, such as its conjugation with peptides or proteins. jyi.orgmdpi.com

The following table summarizes typical spectroscopic and spectrometric data for the characterization of N-succinimidyl butyrate.

| Technique | Observed Signals/Peaks | Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.8 ppm (s, 4H), δ ~2.3 ppm (t, 2H), δ ~1.7 ppm (m, 2H), δ ~1.0 ppm (t, 3H) | Protons of the NHS ring, methylene protons adjacent to the carbonyl, other methylene protons of butyrate, and terminal methyl protons of butyrate, respectively. |

| ¹³C NMR (CDCl₃) | δ ~170 ppm, δ ~169 ppm, δ ~34 ppm, δ ~25 ppm, δ ~18 ppm, δ ~13 ppm | Carbonyl carbon of the ester, carbonyl carbons of the NHS ring, methylene carbon adjacent to the carbonyl, methylene carbon of the NHS ring, other methylene carbon of butyrate, and terminal methyl carbon of butyrate, respectively. |

| FT-IR (cm⁻¹) | ~1815, ~1785, ~1740 | Symmetric and asymmetric C=O stretching of the succinimide, and C=O stretching of the ester, respectively. |

| Mass Spec. (ESI-MS) | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks confirming the molecular weight of the compound. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound preparations and for monitoring the progress of reactions in which it is a reagent.

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of this compound. srlchem.com Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed. rsc.org The method can effectively separate the desired product from starting materials, such as butyric acid and N-hydroxysuccinimide, as well as from any side products formed during synthesis. A UV detector is commonly used, as the NHS ester and related compounds absorb UV light. researchgate.net The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. srlchem.com

A typical RP-HPLC method for the analysis of this compound might involve a C18 column with a gradient elution system of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). mdpi.com

Hydrophilic Interaction Liquid Chromatography for N-Hydroxysuccinimide Byproduct Quantification

While RP-HPLC is effective for the analysis of the relatively nonpolar this compound, the highly polar byproduct of its hydrolysis and aminolysis reactions, N-hydroxysuccinimide (NHS), can be challenging to retain and quantify using this method. rsc.orgrsc.orgd-nb.info Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a robust and sensitive technique for the quantification of NHS. rsc.orgrsc.orgd-nb.inforsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. d-nb.inforsc.org

This technique allows for the effective retention and separation of the highly hydrophilic NHS from other components in a reaction mixture. rsc.orgrsc.orgd-nb.info The quantification of released NHS is a powerful and universal method for monitoring the kinetics of reactions involving NHS esters, as the amount of NHS formed directly correlates with the extent of the reaction. rsc.orgrsc.org UV detection, typically at wavelengths around 215-220 nm or 260 nm, is suitable for the detection of NHS. rsc.orgd-nb.info

The table below outlines a representative HILIC method for NHS quantification.

| Parameter | Condition |

| Column | Zwitterionic silica-based HILIC column |

| Mobile Phase | Isocratic; e.g., 90% acetonitrile, 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH ~7.5) |

| Flow Rate | Typically 0.3-0.5 mL/min |

| Temperature | Controlled, e.g., 30 °C |

| Detection | UV at 220 nm or 260 nm |

| Injection Volume | 1-5 µL |

Kinetic Monitoring Techniques for Hydrolysis and Aminolysis Rates

Understanding the rates of hydrolysis and aminolysis of this compound is crucial for optimizing its use in bioconjugation and other applications. acs.orgnih.govnih.gov Several techniques can be employed to monitor these kinetics.

The primary competing reaction for the desired aminolysis is the hydrolysis of the NHS ester, which is particularly significant in aqueous buffers at physiological or slightly alkaline pH. acs.orgnih.govnih.gov The rate of both hydrolysis and aminolysis is pH-dependent. jyi.org

UV-Vis Spectrophotometry can be used to monitor the hydrolysis of NHS esters by continuously measuring the increase in absorbance at approximately 260 nm, which corresponds to the release of the N-hydroxysuccinimide leaving group. researchgate.net This method provides a real-time assessment of the hydrolysis rate under specific buffer conditions, pH, and temperature. researchgate.net

HPLC , as described previously, is a powerful tool for kinetic monitoring. By taking aliquots from the reaction mixture at different time points and analyzing them by either RP-HPLC or HILIC, one can quantify the disappearance of the starting NHS ester and the appearance of the hydrolysis product (butyric acid) and the released NHS, or the formation of the desired amide product in the case of aminolysis. rsc.orgrsc.org This provides a detailed picture of the reaction progress over time.

Mass Spectrometry can also be applied to monitor the kinetics of these reactions, particularly for aminolysis with peptides or proteins. jyi.org By analyzing the reaction mixture at various times, the relative abundance of the unreacted peptide/protein and the acylated product can be determined, providing a measure of the reaction rate. jyi.org

The table below presents a summary of findings from a study on the aminolysis of N-succinimidyl p-nitrobenzoate, which serves as a model for the reactivity of NHS esters.

| Amine Nucleophile | Relative Reactivity | Key Observation |

| n-Butylamine | High | First- and second-order dependence on amine concentration, suggesting general base catalysis. mst.edu |

| Piperidine (B6355638) | High | Similar kinetic behavior to n-butylamine. mst.edu |

| Aniline | Moderate | Hammett ρ value of 1.4 indicates significant positive charge development in the transition state. mst.edu |

| Benzylamine | Moderate | Hammett ρ value of 1.1. mst.edu |

| α-Methylbenzylamine | Low | Depressed rate due to steric hindrance, supporting a crowded tetrahedral intermediate. mst.edu |

| Diethylamine | Low | Steric factors significantly reduce reactivity. mst.edu |

These kinetic studies are vital for establishing optimal reaction conditions (e.g., pH, buffer, concentration, reaction time) to maximize the yield of the desired amine-conjugated product while minimizing hydrolysis of the this compound. acs.orgnih.govnih.gov

Future Research Trajectories for Butyric Acid N Hydroxysuccinimide Ester Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of NHS esters involves coupling a carboxylic acid with N-hydroxysuccinimide using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net While effective, this method presents challenges in purification due to the formation of urea (B33335) byproducts and the potential allergenicity of carbodiimides. researchgate.net Future research is focused on developing cleaner and more efficient synthetic methodologies.

Flow Chemistry: Continuous-flow synthesis is a promising alternative to batch processing. mdpi.comnih.gov It offers superior control over reaction parameters, enhanced safety, and easier scalability. nih.govacs.org For the synthesis of butyric acid NHS ester, a flow chemistry approach could involve pumping a solution of butyric acid and an activating agent through a reactor containing immobilized N-hydroxysuccinimide. This would allow for continuous production, simplified purification, and potentially higher yields with shorter reaction times. acs.org Research in this area will likely explore various activating agents and reactor designs to optimize the process. mdpi.comresearchgate.net

Sustainable Approaches: "Green chemistry" principles are increasingly important in chemical synthesis. Future routes for this compound will likely focus on using less hazardous solvents, reducing waste, and employing catalytic methods. researchgate.netnih.gov For example, replacing common solvents like DMF or DCM with more benign alternatives is a key goal. chemicalbook.com Additionally, the development of carbodiimide alternatives, such as N,N'-disuccinimidyl carbonate (DSC), which yields easily removable byproducts (NHS and CO2), represents a more sustainable path. researchgate.net

Exploration of Expanded Reactivity Profiles and Selectivity Control

This compound traditionally reacts with primary amines, such as the side chain of lysine (B10760008) residues in proteins. lumiprobe.com However, this can lead to heterogeneous products when multiple lysines are present. ucl.ac.uk A major area of future research is the development of methods to control and expand the reactivity of such esters.

Site-Specific Conjugation: Achieving site-specific modification is a primary goal in bioconjugation. ucl.ac.uk While NHS esters are generally not site-specific, their use in conjunction with affinity-guided systems is a promising future direction. For instance, a peptide with a high affinity for a specific region of a target protein could be functionalized with this compound. This would guide the reactive ester to a particular lysine residue, enhancing conjugation selectivity. acs.org

Stimuli-Responsive Esters: Designing "smart" reagents that react only in response to specific environmental triggers is a frontier in chemical biology. sigmaaldrich.com Future iterations of this compound could incorporate stimuli-responsive elements. For example, a cleavable linker that is sensitive to pH, redox potential, or specific enzymes could be placed between the butyrate (B1204436) and the NHS ester. rsc.orggoogle.com This would allow for the controlled release or attachment of the butyryl group in specific cellular compartments or disease environments. sigmaaldrich.comgoogle.com

Expanded Nucleophile Targeting: While amines are the primary target, NHS esters have been shown to react with other nucleophilic amino acids like serines, threonines, and tyrosines. acs.orgnih.govnih.gov Future research will likely explore how to modulate reaction conditions (e.g., pH, solvent) to favor reaction with these other nucleophiles, thereby opening new avenues for protein modification. nih.gov

Integration into Advanced Materials Science and Nanotechnology Applications

The functionalization of materials with biologically relevant molecules is a rapidly growing field. Attaching butyrate to surfaces can alter their properties and mediate biological interactions.

Surface Modification: this compound can be used to covalently attach butyrate moieties to amine-functionalized surfaces, such as nanoparticles, microarrays, or polymer scaffolds. nih.govacs.orgeuropean-mrs.com This is critical for creating materials for biosensors, cell culture substrates, and drug delivery systems. nih.govchemimpex.com Future work will focus on optimizing the density and orientation of the immobilized butyrate to achieve specific biological outcomes. For example, surfaces functionalized with butyrate could be used to study its effects on cell adhesion, proliferation, and differentiation.

Polymer and Hydrogel Functionalization: Incorporating this compound into polymers can create new functional materials. sigmaaldrich.commdpi.com For instance, copolymers bearing NHS ester groups can be synthesized and then reacted with amine-containing molecules, or conversely, polymers can be functionalized with butyrate itself. mdpi.com This allows for the creation of biodegradable polymers for drug delivery or hydrogels for tissue engineering where the butyrate group can influence the material's physical properties and biological response. sigmaaldrich.comresearchgate.net

| Application Area | Material Type | Potential Future Development |

| Biosensing | Gold Nanoparticles, Glass Slides | Creation of microarrays to study butyrate-protein interactions. acs.org |

| Drug Delivery | Polymeric Micelles, Liposomes | Development of butyrate-functionalized nanoparticles for targeted delivery. google.comsigmaaldrich.com |

| Tissue Engineering | Hydrogels, Polymer Scaffolds | Designing scaffolds that release butyrate to influence cell behavior. |

| Biomaterials | Modified Polymers | Synthesis of polymers with tailored hydrophobicity and biological activity. mdpi.com |

Design of Next-Generation Multifunctional Probes and Bioconjugation Reagents

The simple structure of this compound makes it an ideal building block for more complex, multifunctional chemical probes. acs.org

Dual-Functionality Probes: Future research will involve creating reagents that combine the butyrylation function of the NHS ester with another capability. For example, a probe could be synthesized that contains a this compound at one end and a "clickable" group, like an alkyne or azide (B81097), at the other. acs.orgchemimpex.com This would allow for a two-step labeling process: first, the butyrylation of a protein, followed by the attachment of a reporter molecule (e.g., a fluorophore) via click chemistry. clinicallab.combionordika.no

Photoactivatable Crosslinkers: Another advanced application is the development of heterobifunctional crosslinkers. nih.gov A reagent could feature a this compound to react with a primary amine on a target protein and a photoactivatable group, such as a perfluorophenyl azide (PFPA). nih.gov Upon exposure to UV light, the PFPA group would form a reactive nitrene that can insert into nearby C-H bonds, allowing researchers to capture and identify proteins that interact with the butyrylated target. nih.gov

Predictive Modeling and Computational Design for Tailored Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of reactive molecules, moving beyond trial-and-error experimentation. ukri.org